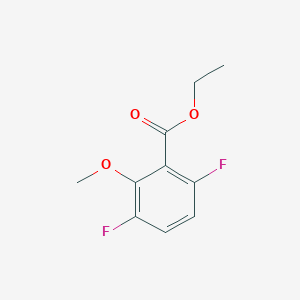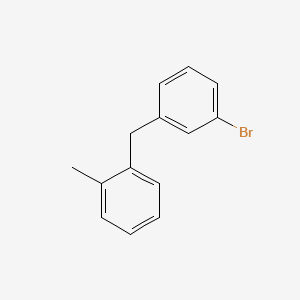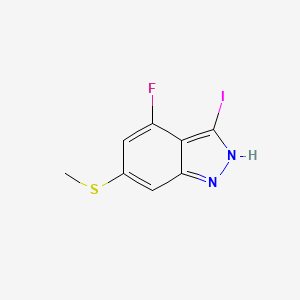
4-(Diisopropylcarbamoyl)-2-methoxyphenylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Diisopropylcarbamoyl)-2-methoxyphenylboronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them useful in various chemical applications, including organic synthesis, medicinal chemistry, and materials science. This compound, in particular, has a unique structure that includes a diisopropylcarbamoyl group and a methoxy group attached to a phenyl ring, which is further bonded to a boronic acid moiety.
準備方法
The synthesis of 4-(Diisopropylcarbamoyl)-2-methoxyphenylboronic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-bromo-2-methoxyphenylboronic acid with diisopropylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
4-(Diisopropylcarbamoyl)-2-methoxyphenylboronic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding phenol derivative.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
4-(Diisopropylcarbamoyl)-2-methoxyphenylboronic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound’s ability to bind to diols makes it useful in the development of sensors and diagnostic tools for detecting biomolecules like sugars and nucleotides.
Industry: The compound is used in the production of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
作用機序
The mechanism of action of 4-(Diisopropylcarbamoyl)-2-methoxyphenylboronic acid involves its ability to form reversible covalent bonds with diols. This interaction is pH-dependent and can be exploited in various applications, such as sensing and drug delivery. The molecular targets and pathways involved include enzymes and receptors that have diol-containing substrates or ligands.
類似化合物との比較
Similar compounds to 4-(Diisopropylcarbamoyl)-2-methoxyphenylboronic acid include other boronic acids with different substituents on the phenyl ring. For example:
Phenylboronic acid: Lacks the diisopropylcarbamoyl and methoxy groups, making it less specific in its interactions.
4-(Diisopropylcarbamoyl)phenylboronic acid: Similar structure but without the methoxy group, which may affect its reactivity and binding properties.
2-Methoxyphenylboronic acid: Lacks the diisopropylcarbamoyl group, which may influence its solubility and stability.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity, stability, and specificity in its applications.
特性
IUPAC Name |
[4-[di(propan-2-yl)carbamoyl]-2-methoxyphenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BNO4/c1-9(2)16(10(3)4)14(17)11-6-7-12(15(18)19)13(8-11)20-5/h6-10,18-19H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJQOCMJRRLQFBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(=O)N(C(C)C)C(C)C)OC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














